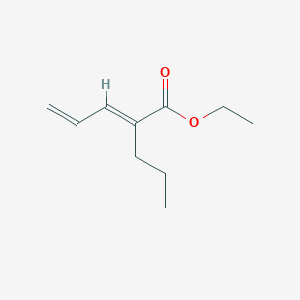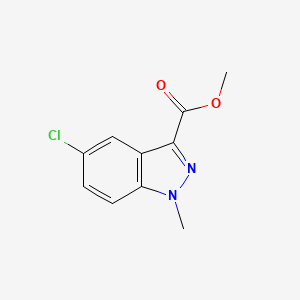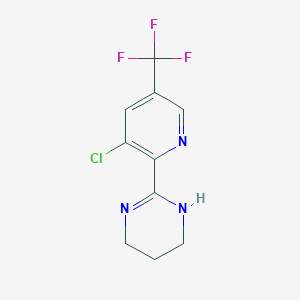
1-(Ethanesulfonyl)-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethanesulfonyl)-2-methylpiperazine is an organic compound with the molecular formula C7H16N2O2S It is a derivative of piperazine, where one of the nitrogen atoms is substituted with an ethanesulfonyl group and the other nitrogen atom is substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions: 1-(Ethanesulfonyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the ethanesulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted piperazines depending on the nucleophile used.
科学的研究の応用
1-(Ethanesulfonyl)-2-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which 1-(Ethanesulfonyl)-2-methylpiperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
1-(Ethanesulfonyl)piperazine: Lacks the methyl group on the piperazine ring.
2-Methylpiperazine: Lacks the ethanesulfonyl group.
1-(Methanesulfonyl)-2-methylpiperazine: Contains a methanesulfonyl group instead of an ethanesulfonyl group.
Uniqueness: 1-(Ethanesulfonyl)-2-methylpiperazine is unique due to the presence of both the ethanesulfonyl and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can provide distinct chemical properties and biological activities compared to its analogs.
特性
分子式 |
C7H16N2O2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
1-ethylsulfonyl-2-methylpiperazine |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3 |
InChIキー |
BOSBMDOCEQZSDP-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N1CCNCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12340369.png)



![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)

![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)





